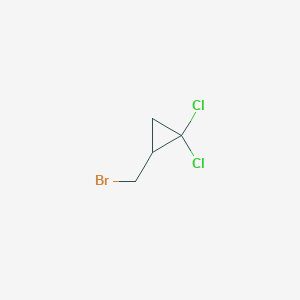

2-(Bromomethyl)-1,1-dichlorocyclopropane

Description

Overview of Strained Small-Ring Systems in Organic Synthesis

Small-ring systems, particularly three- and four-membered rings, are a unique class of cyclic molecules in organic chemistry. Their defining characteristic is the presence of significant ring strain, which arises from the deviation of their bond angles from the ideal values for sp³-hybridized carbon atoms (109.5°). In cyclopropane (B1198618), for instance, the internal C-C-C bond angles are constrained to 60°, leading to substantial angle strain. pnu.ac.irnih.gov This strain also includes torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. cas.org The potential energy stored within these strained bonds makes small-ring compounds more reactive than their acyclic or larger-ring counterparts. pnu.ac.irnih.gov This inherent reactivity is harnessed in organic synthesis, where the controlled release of ring strain can be used as a thermodynamic driving force for a variety of chemical transformations, enabling the construction of complex molecular architectures. pnu.ac.irorgsyn.org

Significance of Cyclopropane Derivatives in Chemical Transformations

The cyclopropane ring is not merely a strained curiosity; it is a versatile functional group and a valuable building block in modern organic synthesis. vaia.comchemeo.com Cyclopropane derivatives serve as key intermediates in a wide array of chemical reactions, largely driven by the relief of their inherent ring strain. These transformations include ring-opening reactions, rearrangements, and cycloadditions, which allow for the stereocontrolled introduction of functionality and the formation of larger carbocyclic and heterocyclic systems. orgsyn.orgrsc.org Furthermore, the cyclopropane moiety is present in numerous biologically active natural products and pharmaceutical agents, where it can influence conformation and metabolic stability. chemicalbook.comresearchgate.net The unique electronic properties of the cyclopropane ring, with its high p-character C-C bonds, also allow it to participate in reactions as a three-carbon synthon, further expanding its synthetic utility. researchgate.net

Contextualization of Halogenated Cyclopropanes within Organic Methodology

The introduction of halogen atoms onto a cyclopropane ring creates a class of compounds known as halocyclopropanes, which possess enhanced and diversified reactivity. researchgate.net Gem-dihalocyclopropanes, which have two halogen atoms attached to the same carbon, are particularly important synthetic intermediates. nih.gov They are readily prepared through the cycloaddition of dihalocarbenes to alkenes. wikipedia.org The presence of the halogen atoms activates the cyclopropane ring for various transformations. For example, gem-dihalocyclopropanes can be converted into allenes through the Skattebøl rearrangement or reduced to monohalocyclopropanes or the parent cyclopropane. wikipedia.orgresearchgate.netrsc.orgscispace.com The combination of high ring strain and the presence of good leaving groups makes these compounds susceptible to ring-opening and rearrangement reactions, providing access to a diverse range of acyclic and cyclic products.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,1-dichlorocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQSZUPYPHPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 1,1 Dichlorocyclopropane and Analogous Halocyclopropanes

Direct Synthesis Approaches

Direct synthetic strategies are the most common methods for the preparation of 2-(bromomethyl)-1,1-dichlorocyclopropane and its analogs. These methods can be broadly categorized into halocarbene cyclopropanation reactions and bromination of a methylated dichlorocyclopropane precursor.

Halocarbene Cyclopropanation of Unsaturated Precursors

The addition of a dihalocarbene, particularly dichlorocarbene (B158193) (:CCl2), to an appropriate unsaturated substrate is a cornerstone in the synthesis of gem-dihalocyclopropanes. This approach is highly effective for creating the three-membered ring with the desired halogen substitution pattern in a single step.

The most prevalent method for synthesizing this compound involves the reaction of dichlorocarbene with an allyl halide, typically allyl bromide. Dichlorocarbene is a transient and highly reactive intermediate that is generated in situ. A common and efficient method for its generation is the alpha-elimination from chloroform (B151607) (CHCl3) using a strong base.

Phase-transfer catalysis (PTC) is frequently employed to facilitate this reaction, particularly when using aqueous sodium hydroxide (B78521) as the base. The phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the chloroform to form the trichloromethyl anion (-CCl3). This anion then readily eliminates a chloride ion to yield dichlorocarbene. The highly electrophilic dichlorocarbene then undergoes a [2+1] cycloaddition reaction with the double bond of the allyl system.

The reaction of dichlorocarbene with allyl bromide directly yields this compound. The conditions for this reaction, including the choice of base, solvent, and phase-transfer catalyst, can be optimized to maximize the yield of the desired product.

Table 1: Examples of Dichlorocarbene Addition to Allyl Systems

| Unsaturated Precursor | Dichlorocarbene Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allyl Bromide | CHCl3 / 50% NaOH | Benzyltriethylammonium chloride (TEBA) | This compound | Not Specified | General Method |

| Allyl Chloride | CHCl3 / 50% NaOH | TEBA | 2-(Chloromethyl)-1,1-dichlorocyclopropane | Not Specified | General Method |

An alternative method for the generation of dihalocarbenes involves the photolysis of halodiazirines. Dichlorodiazirine, a cyclic precursor, can be synthesized and, upon photolytic cleavage, extrudes nitrogen gas to produce dichlorocarbene. This method offers a "cleaner" generation of the carbene, as it avoids the use of strong bases and the presence of other reactive species that can lead to side reactions.

The dichlorocarbene generated via this photochemical route can then react with an unsaturated substrate, such as an allyl system, in a cycloaddition reaction to form the corresponding dichlorocyclopropane. While this method is synthetically useful, the preparation and handling of diazirine precursors can be more complex than the in situ generation from haloforms. Specific applications of this method for the synthesis of this compound are not extensively detailed in the available literature but represent a viable synthetic strategy.

Bromination Strategies for Methylated Dichlorocyclopropane Scaffolds

Another direct approach to this compound involves the bromination of a pre-existing 1,1-dichloro-2-methylcyclopropane scaffold. This strategy is analogous to allylic or benzylic bromination, where a C-H bond adjacent to a system with pi-character is selectively halogenated. The cyclopropane (B1198618) ring, due to its strained nature and "p-orbital" character, can activate an adjacent C-H bond towards radical halogenation.

A common reagent for this type of transformation is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator such as benzoyl peroxide (BPO) or upon photochemical initiation. The reaction proceeds through a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the methyl group of 1,1-dichloro-2-methylcyclopropane to form a stabilized cyclopropylmethyl radical. This radical then reacts with a bromine source (either NBS or Br2 generated in situ) to yield the final product, this compound, and regenerate a bromine radical to continue the chain reaction.

Table 2: Radical Bromination of 1,1-dichloro-2-methylcyclopropane

| Substrate | Brominating Agent | Initiator/Conditions | Product | Yield (%) | Reference |

|---|

Indirect Synthetic Routes

Indirect routes to this compound involve the synthesis of a related cyclopropane derivative followed by a chemical transformation to introduce the desired bromomethyl group.

Transformation from Related Cyclopropane Derivatives

One plausible indirect synthetic route would involve the conversion of a more readily available cyclopropane derivative, such as (1,1-dichlorocyclopropan-2-yl)methanol. This alcohol can be synthesized by the dichlorocyclopropanation of allyl alcohol. The hydroxyl group of (1,1-dichlorocyclopropan-2-yl)methanol can then be converted to a bromide.

Standard methods for the conversion of primary alcohols to alkyl bromides can be employed. These include treatment with reagents such as phosphorus tribromide (PBr3), thionyl bromide (SOBr2), or using the Appel reaction conditions (triphenylphosphine and carbon tetrabromide). Careful selection of the reaction conditions is necessary to avoid potential side reactions involving the strained cyclopropane ring.

Table 3: Potential Indirect Synthesis via Functional Group Interconversion

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| (1,1-Dichlorocyclopropan-2-yl)methanol | 1. PBr3 or | This compound | Standard Organic Transformations |

This approach allows for the synthesis of the target compound from a different starting material and provides an alternative to the direct cyclopropanation of allyl bromide.

Convergent Syntheses Utilizing Bromomethyl and Dichlorocyclopropane Building Blocks

A well-established method for generating dichlorocyclopropanes is the reaction of an alkene with dichlorocarbene (:CCl₂). The dichlorocarbene is typically generated in situ from readily available precursors like chloroform (CHCl₃) and a strong base, such as potassium tert-butoxide. When allyl bromide is used as the alkene substrate, this reaction provides a direct, one-step convergent route to this compound. In this process, the dichlorocarbene adds across the double bond of allyl bromide, constructing the target molecule by simultaneously forming the cyclopropane ring and incorporating the bromomethyl group. This approach is convergent as it combines the three-carbon backbone of the allyl group with the one-carbon dichlorocarbene unit in a single, bond-forming step.

Control of Stereochemistry in Halocyclopropane Synthesis

The biological and chemical properties of cyclopropanes are often highly dependent on their stereochemistry. Consequently, significant research has focused on developing methods to control the relative and absolute configuration of substituents on the cyclopropane ring.

Enantioselective Methodologies for Functionalized Halocyclopropanes

Enantioselective synthesis of halocyclopropanes involves the use of chiral catalysts or reagents to produce one enantiomer of the target molecule preferentially. These methods are crucial for accessing optically pure compounds for applications in pharmaceuticals and materials science.

One prominent approach is the use of chiral rhodium catalysts for the cyclopropanation of haloalkenes with diazo compounds. For instance, the reaction between a 2-haloalkene and a diazoacetate, catalyzed by a chiral dirhodium complex, can produce highly functionalized chiral halocyclopropanes with excellent enantiomeric ratios. This methodology has been successfully applied to synthesize cyclopropanes containing fluorine, chlorine, bromine, and iodine. acs.org

Another powerful strategy involves biocatalysis. Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform carbene transfer reactions. These biocatalysts can facilitate the cyclopropanation of chloro- and bromo-substituted olefins with diazoacetonitrile, yielding enantioenriched halogenated cyclopropanes with outstanding levels of diastereoselectivity and enantioselectivity (up to 99% de and ee). masterorganicchemistry.com This enzymatic approach offers a green and highly selective alternative to traditional metal-based catalysis. masterorganicchemistry.com

Zinc carbenoids, particularly in Simmons-Smith type reactions, can also be rendered enantioselective through the use of chiral ligands. For example, the cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand with bis(iodomethyl)zinc (B12336892) provides access to fluorocyclopropanes with excellent enantioselectivity (>90% es). nih.gov

| Catalyst/Ligand System | Substrate Type | Halogen | Achieved Enantioselectivity (ee/es) |

| Chiral Rhodium Catalyst | 2-Haloalkenes | F, Cl, Br, I | Excellent enantiomeric ratios |

| Engineered Myoglobin | Chloro- and Bromo-olefins | Cl, Br | Up to 99% ee |

| Chiral Dioxaborolane Ligand | Fluoroallylic alcohols | F | >90-96% es |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For halocyclopropanes, this often involves directing the approach of the carbene or carbenoid to one face of the alkene.

Substrate-controlled diastereoselectivity is a common and effective strategy. When the alkene substrate contains a pre-existing stereocenter, such as a chiral allylic alcohol, it can direct the cyclopropanating agent to a specific face of the double bond. One-pot methods have been developed where an asymmetric addition to an aldehyde generates a chiral allylic alkoxide. This intermediate then undergoes a highly diastereoselective halocyclopropanation, achieving diastereomeric ratios (dr) greater than 20:1. rsc.org This approach allows for the synthesis of halocyclopropyl alcohols with up to four stereogenic centers from achiral starting materials. rsc.org

Reagent-controlled methods also provide high diastereoselectivity. The use of sulfonium (B1226848) ylides for the cyclopropanation of electron-poor dienes can produce vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org Similarly, a protocol involving the electrochemical oxidation of thianthrene (B1682798) in the presence of an alkene generates a dielectrophile that reacts with carbon pronucleophiles to yield cyclopropanes with high diastereoselectivity. researchgate.net This method is scalable and tolerates a wide range of functional groups. researchgate.net

| Method | Key Reagent/Intermediate | Substrate | Achieved Diastereoselectivity (dr) |

| Asymmetric Alkyl Addition/Cyclopropanation | Chiral Allylic Alkoxide | Enals, Aldehydes | >20:1 |

| Electrochemical Protocol | Alkenyl Thianthrenium Intermediates | Unactivated Alkenes | High diastereoselectivity |

| Ylide Cyclopropanation | Aryl-stabilized Sulfonium Ylides | Electron-poor Dienes | High trans-diastereoselectivity |

Flow Chemistry Applications in Halocyclopropane Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a flask, has emerged as a powerful tool for chemical synthesis. Its advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, are particularly beneficial for reactions involving hazardous intermediates like carbenes. lew.rogoogle.com

Continuous Flow Generation of Carbenes and Carbenoids

The synthesis of halocyclopropanes relies on the generation of highly reactive carbenes or carbenoids. In traditional batch chemistry, handling these species can be hazardous due to their instability and the potential for uncontrolled exothermic reactions. Flow chemistry mitigates these risks by generating and consuming the reactive intermediate in small volumes within the reactor, preventing its accumulation. lew.roacs.org

Several methods for carbene generation have been adapted to continuous flow systems:

From Diazirines : Photolytic generation of chlorocarbenes from chlorodiazirines in a continuous flow setup allows for the efficient synthesis of 3-chloro-3-aryl-cyclopropanes with very short residence times (e.g., 5 minutes).

From Silyl Precursors : Difluorocarbene can be generated in situ from trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃) and a catalytic amount of sodium iodide under flow conditions. This method enables the safe and efficient synthesis of difluorocyclopropanes and difluorocyclopropenes in as little as 10 minutes.

Simmons-Smith Reagents : Zinc carbenoids for Simmons-Smith cyclopropanations can be produced in situ within a flow reactor. This has been demonstrated in a rapid process where olefins are smoothly cyclopropanated with residence times of just 15 minutes.

From Diazo Compounds : Flow systems can incorporate immobilized rhodium catalysts to react with a continuous stream of a diazo compound precursor, safely generating the metal carbene for cyclopropanation reactions. lew.ro

Scalability and Efficiency Enhancements in Synthesis

One of the most significant advantages of flow chemistry is the straightforward scalability of synthetic processes. acs.org Unlike batch reactions, where scaling up requires larger, more expensive reactors and poses challenges for heat management, scaling up a flow process is typically achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). acs.org This approach enhances productivity while maintaining the same high level of safety and reaction control established at the laboratory scale. google.com

The efficiency of halocyclopropane synthesis is also greatly improved. The precise control over temperature and residence time in microreactors often leads to higher yields and selectivities compared to batch processes. For example, a continuous flow protocol for difluorocyclopropane synthesis demonstrated the production of 16 mmol of product in just 35 minutes, showcasing the high throughput achievable. Similarly, a flow process for a Simmons-Smith reaction was scaled to produce 3.59 grams per hour of a cyclopropane product, highlighting its industrial applicability. By linking multiple reaction steps in a "telescoped" synthesis, flow chemistry can further reduce processing times and waste by eliminating the need for intermediate workup and purification steps.

| Flow Chemistry Application | Precursor/Reagent | Product Type | Key Efficiency/Scalability Metric |

| Photolytic Carbene Generation | Chlorodiazirines | Chlorocyclopropanes | 5-minute residence time |

| In-situ Carbene Generation | TMSCF₃ / NaI | Difluorocyclopropanes | 10-minute residence time; 16 mmol in 35 min |

| Simmons-Smith Reaction | Diiodomethane / Zn-Cu | Cyclopropanes | 15-minute residence time; 3.59 g/hr productivity |

Reactivity and Mechanistic Investigations of 2 Bromomethyl 1,1 Dichlorocyclopropane

Cyclopropane (B1198618) Ring Activation and Transformations

The reactivity of 2-(bromomethyl)-1,1-dichlorocyclopropane is largely dominated by the activation of its strained cyclopropane ring. This activation can be initiated through several pathways, primarily involving transition metal-mediated processes or ring-opening reactions under the influence of bases and nucleophiles. These transformations leverage the high ring strain energy of the cyclopropane, which is estimated to be around 29.0 kcal/mol for a simple cyclopropane, to drive thermodynamically favorable reactions.

C-C Bond Activation Processes

The activation of the carbon-carbon single bonds within the cyclopropane ring is a key transformation that allows for the construction of more complex molecular architectures. While thermodynamically and kinetically challenging for unstrained alkanes, the inherent ring strain of cyclopropanes makes their C-C bonds more susceptible to cleavage by transition metal complexes.

Transition metals, particularly those from the late transition series such as rhodium and nickel, are known to catalyze the activation of C-C bonds in strained ring systems. For this compound, a plausible mechanism for transition metal-mediated activation would involve the insertion of the metal center into one of the C-C bonds of the cyclopropane ring. This process is facilitated by the ability of the metal to coordinate to the cyclopropane and subsequently undergo an oxidative addition step. The presence of the gem-dichloro and bromomethyl groups can influence the regioselectivity of this insertion due to steric and electronic factors.

Oxidative addition is a fundamental step in many catalytic cycles involving transition metals and is a key process in the C-C bond activation of cyclopropanes. In the context of this compound, a low-valent transition metal complex, M(0), could react with the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a metallacyclobutane intermediate. In this process, the metal center is oxidized, typically by +2, and its coordination number increases. For instance, a square planar d8 complex could be transformed into an octahedral d6 complex. The general transformation can be represented as follows:

| Reactants | Transition State | Products |

| This compound + M(L)n (Low-valent metal) | [Cyclopropane---M(L)n]‡ (Coordination complex) | Metallacyclobutane (Oxidized metal center) |

This oxidative addition is often the rate-determining step and opens up pathways for further functionalization of the carbon skeleton through subsequent reductive elimination or insertion reactions.

Ring-Opening Reactions

The strained cyclopropane ring of this compound is also prone to ring-opening reactions, particularly under basic or nucleophilic conditions. These reactions proceed through distinct mechanistic pathways, leading to the formation of acyclic products.

In the presence of a strong base, such as a sodium alkoxide, gem-dihalocyclopropanes can undergo ring-opening. Mechanistic studies on analogous gem-dibromocyclopropanes suggest that the reaction likely initiates with the elimination of a hydrogen halide. uq.edu.aunih.gov For this compound, a plausible first step would be the abstraction of the proton from the carbon bearing the bromomethyl group, followed by the elimination of HBr to form a highly strained cyclopropene intermediate.

This cyclopropene is unstable and readily undergoes ring opening to form a zwitterionic or carbene-like intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture.

| Step | Description | Intermediate/Product |

| 1 | Base abstracts a proton, followed by elimination of HBr. | 1,1-dichloro-2-(bromomethylene)cyclopropane (not isolated) -> 1-chloro-2-(bromomethyl)cyclopropene |

| 2 | Ring opening of the cyclopropene. | Zwitterionic/carbene intermediate. |

| 3 | Nucleophilic attack on the intermediate. | Acyclic product. |

The ring-opening of this compound can also be initiated by direct nucleophilic attack. A nucleophile can attack one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. The high degree of s-character in the C-C bonds of the cyclopropane ring makes them somewhat susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups like the geminal dichlorides.

Detailed studies on similar systems, specifically glycal-derived gem-dibromocyclopropanes, have elucidated a mechanism involving an initial elimination to a cyclopropene, followed by ring opening to a zwitterionic intermediate which is then attacked by a nucleophile. uq.edu.aunih.gov In this proposed pathway, the nucleophilic addition occurs after the ring has opened. This sequence of events—elimination, ring opening, and then nucleophilic addition—is a key mechanistic feature of the reaction of gem-dihalocyclopropanes with nucleophilic bases. uq.edu.au The final step involves protonation to yield the acyclic product. nih.gov

Acid-Catalyzed Ring Opening and Rearrangements

The high ring strain and the electronic influence of the gem-dichloro substitution make the cyclopropane ring in this compound susceptible to cleavage under acidic conditions. Lewis acids, in particular, can catalyze the ring-opening by coordinating to one of the chlorine atoms, which enhances its leaving group ability and polarizes the C-C bonds of the cyclopropane ring.

The general mechanism for Lewis acid-catalyzed ring-opening of gem-dihalocyclopropanes is believed to proceed through the formation of a carbocationic intermediate. For instance, in gem-difluorocyclopropanes, Lewis acid-assisted C-F bond activation leads to a fluoroallyl cation species, which can then be trapped by nucleophiles. A similar pathway can be postulated for this compound, where the coordination of a Lewis acid to a chlorine atom would facilitate the cleavage of a C-C bond, leading to a stabilized allyl cation. The stability of this cation would be influenced by the substitution pattern of the original cyclopropane.

While specific studies on the acid-catalyzed ring opening of this compound are not extensively detailed in the literature, the behavior of similar gem-dihalocyclopropane systems provides insight into the expected reactivity. For example, donor-acceptor cyclopropanes readily undergo ring-opening when activated by Lewis acids, followed by reactions with various dipolarophiles.

Rearrangement Pathways Leading to Alternative Strained Systems

The rearrangement of cyclopropane derivatives can lead to the formation of other strained ring systems, driven by the release of ring strain and the formation of more stable products. In the case of dihalocyclopropanes, rearrangements can be induced by reagents such as chromium(II) salts. These reactions can lead to a variety of products, including ring-opened dihalomethylvinyl compounds.

While specific examples of this compound rearranging to other strained systems are not well-documented, related transformations of other complex cyclopropane-containing molecules have been observed. For instance, acyl radical cyclization of bicyclo[2.2.2]octenol derivatives can proceed through a cyclopropoxy intermediate that rearranges to form an isotwistane skeleton, a more complex strained system. This suggests that under the appropriate conditions, the strained carbocyclic framework of this compound could potentially undergo skeletal rearrangements to form other cyclic structures.

Reactions at the Bromomethyl Moiety

The bromomethyl group is a primary site for a variety of chemical transformations, including nucleophilic substitution, elimination, and radical-mediated reactions.

The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. Studies on the reactions of halomethyl-gem-dichlorocyclopropanes with phenols in the presence of a base have demonstrated that nucleophilic substitution at the exocyclic halogen is a predominant pathway. For example, the reaction of halomethyl-gem-chlorocyclopropanes with various phenols in dimethyl sulfoxide (DMSO) and sodium hydroxide (B78521) yields the corresponding aryloxy derivatives with high selectivity. lew.ro

The general reaction can be represented as:

The table below summarizes the product distribution for the reaction of various halomethyl-gem-chlorocyclopropanes with phenols.

| Reactant (Halomethyl-gem-chlorocyclopropane) | Phenol Derivative | Major Product (Aryloxy derivative) Selectivity |

| 1,1-dichloro-2-(chloromethyl)cyclopropane | Phenol | >80% |

| 1,1-dichloro-2-(bromomethyl)cyclopropane | p-Cresol | High (specific value not reported) |

| 1,1,3-trichloro-2-(chloromethyl)cyclopropane | Phenol | Not the primary reaction pathway |

This table is illustrative of the reactivity of similar compounds, as specific data for this compound was not available in the cited literature.

Elimination reactions involving the bromomethyl group would lead to the formation of a methylenecyclopropane derivative. This typically occurs via an E2 mechanism, which requires a strong base and an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the context of this compound, a base would abstract a proton from the adjacent cyclopropyl (B3062369) carbon, followed by the elimination of the bromide ion.

The stereochemical requirements for E2 eliminations in cyclic systems are stringent. For the reaction to proceed efficiently, the C-H and C-Br bonds must be in the same plane, preferably in an anti-conformation. The rigid structure of the cyclopropane ring may influence the feasibility of achieving this geometry. The Zaitsev rule generally predicts that the more substituted alkene will be the major product in elimination reactions. However, in sterically hindered systems or with bulky bases, the Hofmann product (the less substituted alkene) may be favored.

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis, leading to the formation of a 2-(1,1-dichlorocyclopropyl)methyl radical. This radical intermediate can then participate in a variety of transformations, such as addition to alkenes or hydrogen atom abstraction.

While specific studies on radical-mediated transformations of this compound are limited, the general principles of radical chemistry suggest that such reactions are feasible. The stability of the resulting radical and the reaction conditions would dictate the outcome of the transformation.

Influence of Dichloro-Substitution on Reactivity

The presence of two chlorine atoms on the same carbon of the cyclopropane ring has a profound influence on the molecule's reactivity. These geminal dichloro substituents exert a strong electron-withdrawing inductive effect, which polarizes the bonds within the cyclopropane ring and increases its strain energy.

This increased ring strain makes the gem-dichlorocyclopropane ring more susceptible to ring-opening reactions compared to non-halogenated cyclopropanes. The electron-withdrawing nature of the chlorine atoms also affects the acidity of the adjacent C-H bonds and the reactivity of the bromomethyl group. For instance, the inductive effect of the dichlorocyclopropyl group would likely decrease the nucleophilicity of the bromine atom's lone pairs and increase the electrophilicity of the carbon atom in the C-Br bond, potentially accelerating nucleophilic substitution reactions at the bromomethyl moiety.

Furthermore, the gem-dichloro substitution stabilizes the carbene precursor (dichlorocarbene) from which it is often synthesized, making gem-dichlorocyclopropanes readily accessible building blocks in organic synthesis. acsgcipr.org The stability and reactivity of these compounds are a direct consequence of the electronic and steric effects of the dichloro-substitution.

Inductive Effects on Cyclopropane Stability

The stability of the cyclopropane ring in this compound is significantly influenced by the inductive effects of its halogenated substituents. The three-membered ring of cyclopropane possesses inherent angle and torsional strain due to its 60° bond angles, a considerable deviation from the ideal sp³ bond angle of 109.5° khanacademy.orgmasterorganicchemistry.commasterorganicchemistry.com. This strain makes the ring susceptible to opening reactions.

The substituents on the cyclopropane ring can either exacerbate or partially alleviate this strain through electronic effects. In the case of this compound, both the dichloromethyl and bromomethyl groups are electron-withdrawing due to the high electronegativity of the halogen atoms. This electron withdrawal occurs through the sigma bonds, a phenomenon known as the inductive effect (-I effect).

The two chlorine atoms on the same carbon atom (a gem-dichloro configuration) exert a strong -I effect, polarizing the C-Cl bonds and drawing electron density away from the cyclopropane ring. Similarly, the bromine atom in the bromomethyl group also contributes to this electron withdrawal. The cumulative effect of these electron-withdrawing groups is a decrease in the electron density of the cyclopropane ring's C-C bonds. This reduction in electron density can further weaken the already strained bonds of the cyclopropane ring, potentially increasing its reactivity towards nucleophilic attack and ring-opening reactions.

To illustrate the relative electron-withdrawing strengths of relevant substituents, the following table presents Taft inductive parameters (σ*) for groups similar to those in the target molecule. Higher positive values indicate a stronger electron-withdrawing effect.

| Substituent Group | Taft Inductive Parameter (σ*) |

| -CH₃ | 0.00 |

| -CH₂Cl | +1.05 |

| -CHCl₂ | +1.94 |

| -CCl₃ | +2.65 |

| -CH₂Br | +1.00 |

This table is illustrative and presents data for analogous substituent groups to demonstrate the concept of inductive effects.

Steric Hindrance and Regioselectivity

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The spatial arrangement of the bulky dichloromethyl and bromomethyl groups around the small cyclopropane ring can direct incoming reagents to attack a specific site.

In nucleophilic substitution reactions, for instance, a nucleophile will preferentially attack the least sterically hindered electrophilic carbon. In this compound, the bromomethyl group presents a potential site for SN2 reactions. However, the adjacent gem-dichloro substituted carbon atom creates significant steric bulk. This steric congestion can hinder the backside attack required for a typical SN2 mechanism at the carbon bearing the bromine atom.

The regioselectivity of ring-opening reactions is also influenced by steric factors. Nucleophilic attack on one of the ring carbons can lead to the cleavage of a C-C bond. The presence of the bulky substituents will likely favor an attack on the less substituted carbon of the cyclopropane ring, if such a pathway is electronically feasible. The interplay between steric and electronic effects ultimately dictates the preferred reaction pathway and the structure of the resulting products.

The following table provides a conceptual overview of how steric hindrance might influence the approach of a nucleophile towards the reactive centers of the molecule.

| Reactive Center | Steric Hindrance | Likelihood of Nucleophilic Attack |

| Carbon of the -CH₂Br group | Moderate to High | Potentially hindered |

| C2 of the cyclopropane ring | High | Less likely |

| C3 of the cyclopropane ring | Lower | More likely (depending on electronic factors) |

This table provides a qualitative assessment of steric hindrance based on general chemical principles.

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods are invaluable tools for elucidating the complex reactivity of strained molecules like this compound. These studies can provide detailed insights into reaction mechanisms, the structures of transient intermediates, and the factors controlling selectivity.

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical calculations, such as those based on ab initio methods and density functional theory (DFT), can be employed to map out the potential energy surface for reactions involving this compound. By calculating the energies of reactants, transition states, and products, plausible reaction pathways can be identified and compared.

For gem-dihalocyclopropanes, several reaction pathways are conceivable, including nucleophilic substitution, elimination, and ring-opening reactions. For example, in the presence of a base, the molecule could undergo dehydrohalogenation. Alternatively, a nucleophile could attack one of the carbon atoms of the cyclopropane ring, leading to a ring-opened product.

Quantum mechanical studies on related gem-dibromocyclopropanes have shown that base-promoted ring-opening can proceed through the formation of a bromocyclopropene intermediate, which then opens to a zwitterionic species uq.edu.au. Similar computational approaches could be applied to this compound to predict its behavior under various reaction conditions. These studies can help to distinguish between concerted and stepwise mechanisms and to identify the rate-determining step of a reaction.

Density Functional Theory (DFT) for Intermediate Characterization

Density Functional Theory (DFT) is a powerful computational method for characterizing the electronic structure and geometry of molecules, including short-lived reaction intermediates. In the context of this compound, DFT can be used to investigate the properties of potential intermediates such as carbocations, carbanions, or radical species that may be formed during a reaction.

For instance, in a potential SN1-type reaction involving the cleavage of the C-Br bond, DFT calculations could be used to determine the stability of the resulting primary carbocation. The calculations would likely show that such a primary carbocation is highly unstable. In ring-opening reactions, DFT can be used to model the structure and stability of allylic cations or other open-chain intermediates that might be formed researchgate.net.

DFT calculations can also provide valuable information about the distribution of electron density in these intermediates, which can in turn be used to predict their subsequent reactivity. The combination of experimental studies and DFT calculations provides a comprehensive understanding of the mechanistic details of complex chemical transformations frontiersin.orgacs.org.

The following table illustrates the types of intermediates that could be studied using DFT and the kind of information that can be obtained.

| Potential Intermediate | Information from DFT Calculations |

| Cyclopropylmethyl cation | Geometry, stability, charge distribution |

| Ring-opened allylic cation | Relative energies of different conformations, preferred sites for nucleophilic attack |

| Transition state for SN2 displacement of bromide | Activation energy barrier, geometry of the transition state |

This table is a conceptual representation of how DFT can be applied to study the reactivity of the target compound.

2 Bromomethyl 1,1 Dichlorocyclopropane As a Key Synthetic Intermediate

Construction of Complex Carbocyclic Scaffolds

The inherent ring strain of the cyclopropane (B1198618) ring in 2-(bromomethyl)-1,1-dichlorocyclopropane, amplified by the presence of the geminal chloro substituents, is the primary driver of its synthetic utility. This stored energy can be released in a controlled manner to forge new, more complex carbocyclic systems, including some of the most strained polycycles known.

Bicyclo[1.1.0]butane (BCB) is the smallest fused-ring carbocycle, possessing one of the highest strain energies of any isolable hydrocarbon (approximately 64 kcal/mol). acs.orgnih.gov This extreme strain makes BCBs exceptionally reactive and thus valuable as "spring-loaded" building blocks in organic synthesis. nih.gov this compound serves as a highly effective precursor to this energetic scaffold. A key transformation involves treating this compound with an organolithium reagent, such as methyllithium. acs.org This reagent orchestrates an intramolecular cyclization, leading to the formation of a substituted bicyclo[1.1.0]butane, specifically 1-bromobicyclo[1.1.0]butane. acs.org

The synthesis of BCBs from gem-dihalocyclopropane precursors is a powerful strategy that often involves sequential metal-halogen exchange reactions. core.ac.uk In the case of this compound, treatment with an alkyllithium reagent initiates a cascade that results in the fused bicyclic system. This process generates a bicyclo[1.1.0]butyllithium species, a highly reactive intermediate that can be intercepted by various electrophiles. core.ac.uk

This lithiation and electrophilic trapping approach allows for the introduction of a wide array of substituents onto the BCB core. The choice of the electrophile ultimately dictates the final functionality of the product, enabling the synthesis of diverse BCB derivatives, including amines, alcohols, esters, and amides, from a common precursor. core.ac.uk The reaction conditions, such as temperature and solvent, are critical for controlling the selectivity and yield of these transformations. For instance, related syntheses using (bromomethyl)–iodocyclopropanes are typically conducted at low temperatures (-78 °C) in solvents like tetrahydrofuran (B95107) (THF) to manage the reactivity of the organolithium intermediates. nih.gov

| Precursor | Reagents | Intermediate | Electrophile (E+) | Product |

| This compound | 1. MeLi | 1-Bromobicyclo[1.1.0]butane | - | 1-Bromobicyclo[1.1.0]butane |

| gem-Dibromocyclopropane derivatives | 1. Alkyllithium | Bicyclo[1.1.0]butyllithium | 2. E+ (e.g., R-CHO, CO2) | Substituted Bicyclo[1.1.0]butanes |

Owing to their unusual bonding and high strain energy, bicyclo[1.1.0]butanes are indispensable synthetic building blocks. acs.orgnih.gov The derivatives synthesized from this compound are platforms for creating molecular diversity. The strain release associated with the opening of the BCB skeleton can be harnessed to drive reactions with nucleophiles, electrophiles, radicals, and carbenes, and to participate in pericyclic reactions. nih.gov This reactivity provides access to a multitude of more complex and functionally rich molecular frameworks, making BCBs valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials. nih.govbeilstein-journals.org

The chemistry of gem-dihalocyclopropanes is not limited to the formation of bicyclo[1.1.0]butanes. The principles governing the intramolecular reactions of this compound can be extended to access other classes of strained polycyclic molecules. The strategic manipulation of substituents and reaction conditions can divert the reaction pathways toward different carbocyclic skeletons. For example, thermal and metal-catalyzed transformations of functionalized bicyclobutanes, derived from cyclopropane precursors, can lead to highly selective intramolecular pericyclic reactions, including ene reactions and cycloadditions. core.ac.uk This opens avenues to other complex and strained ring systems, further underscoring the value of gem-dihalocyclopropanes as versatile intermediates in synthetic chemistry. researchgate.net

One of the most significant applications of the bicyclo[1.1.0]butanes derived from this compound is their use as precursors for stereodefined cyclobutanes. nih.gov The high ring strain of the BCB core makes it susceptible to ring-opening reactions, which proceed with a large thermodynamic driving force. nih.gov

A direct pathway to cyclobutane (B1203170) derivatives is the acid-catalyzed rearrangement of 1-bromobicyclo[1.1.0]butane. This reaction leads to the formation of 1-bromo-1-cyclobutene and cyclobutanone, effectively transforming the compact bicyclic system into a functionalized four-membered ring. acs.org More broadly, the strain-release ring-opening of BCBs by nucleophiles or in cycloaddition reactions provides a powerful and stereocontrolled method for synthesizing polysubstituted cyclobutanes. nih.govrsc.org This approach is particularly valuable because it allows the controlled construction of complex substitution patterns on the cyclobutane ring, a structural motif found in numerous biologically active molecules. rsc.org

| Precursor | Conditions | Product(s) | Application |

| 1-Bromobicyclo[1.1.0]butane | Acid-catalyzed rearrangement | 1-Bromo-1-cyclobutene, Cyclobutanone | Synthesis of functionalized cyclobutanes |

| Substituted BCBs | Nucleophilic addition | Substituted cyclobutanes | Access to stereodefined C(sp3)-rich scaffolds |

| Substituted BCBs | Cycloaddition (e.g., with triazolinedione) | Fused cyclobutane derivatives | Synthesis of cis-1,3-heteroatom substituted cyclobutanes. rsc.org |

Synthesis of Bicyclo[1.1.0]butane (BCB) Derivatives[1],

Functionalization for Advanced Organic Synthesis

The utility of this compound extends beyond the initial construction of carbocyclic skeletons. The primary products derived from this intermediate, particularly the bicyclo[1.1.0]butane derivatives, are themselves platforms for further functionalization. The electrophilic trapping of bicyclo[1.1.0]butyllithium intermediates is a prime example of this, allowing for the direct installation of diverse functional groups. core.ac.uk

Furthermore, the resulting functionalized BCBs can undergo a host of subsequent transformations. For example, Rh(I)-catalyzed cycloisomerization reactions can convert bicyclobutanes into fused bicyclic structures, while thermal Alder-Ene reactions can generate spirocyclic compounds. nih.gov The ability to perform these advanced manipulations highlights the role of this compound not just as a starting material, but as a gateway to deep and diverse areas of chemical space. The transformations it enables are central to generating molecular complexity and are applicable to the synthesis of a wide range of target molecules. nih.govresearchgate.net

Introduction of Cyclopropyl (B3062369) Groups into Molecular Architectures

The primary role of this compound in this context is to act as an electrophilic building block for the introduction of the 1,1-dichlorocyclopropylmethyl moiety into various molecules. The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon susceptible to attack by nucleophiles. This facilitates standard nucleophilic substitution reactions, a cornerstone of organic synthesis. libretexts.orglibretexts.org

Through an SN2-type mechanism, a wide range of nucleophiles can displace the bromide anion, forming a new carbon-nucleophile bond. This reaction effectively appends the dichlorocyclopropylmethyl group onto the nucleophilic substrate. The versatility of this approach allows for the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby incorporating the cyclopropane unit into a diverse array of molecular frameworks.

Table 1: Potential Nucleophilic Substitution Reactions for Introducing the 1,1-Dichlorocyclopropylmethyl Group

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| Carbanions | Malonic Ester Enolate | C-C Bond (Alkylation) |

| Alcohols/Phenols | Sodium Phenoxide | C-O Bond (Ether) |

| Amines | Primary/Secondary Amines | C-N Bond (Amine) |

| Thiols | Sodium Thiophenoxide | C-S Bond (Thioether) |

| Azides | Sodium Azide (B81097) | C-N Bond (Azide) |

This method provides a direct pathway to molecules containing the gem-dichlorocyclopropane functionality, which is a precursor to other synthetically useful structures.

Synthesis of Highly Functionalized Derivatives

Beyond its role in simple alkylation, this compound is a substrate for the synthesis of more complex and highly functionalized derivatives. The reactivity of the bromomethyl group can be harnessed to introduce a variety of functional groups, which can then undergo further chemical transformations.

For instance, substitution of the bromide with an azide ion yields (1,1-dichlorocyclopropyl)methyl azide. This azide can then be converted into a primary amine via reduction or participate in cycloaddition reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition, to link with other molecules. Similarly, conversion to a nitrile, followed by hydrolysis, provides access to (1,1-dichlorocyclopropyl)acetic acid and its derivatives.

The dichlorocyclopropane ring itself represents a latent source of functionality. The gem-dichloro arrangement is significantly more stable than its monohalogenated counterpart but can undergo specific reactions. For example, reductive dehalogenation can yield the corresponding monochloro- or non-chlorinated cyclopropane. More advanced transformations can involve ring-opening reactions under specific conditions to yield functionalized alkenes or other acyclic structures. This dual reactivity makes the parent compound a valuable starting point for creating a library of diverse, functionalized cyclopropane derivatives.

Table 2: Examples of Functional Group Interconversions from this compound

| Reagent(s) | Initial Product Functional Group | Potential Subsequent Product(s) |

| 1. NaN3 2. H2, Pd/C or PPh3, H2O | Azide | Primary Amine |

| 1. NaCN 2. H3O+, heat | Nitrile | Carboxylic Acid |

| 1. KSAc 2. NaOH | Thioacetate | Thiol |

| 1. Mg 2. CO2 3. H3O+ | Grignard Reagent | Carboxylic Acid (with one extra carbon) |

Applications in Materials Science and Catalysis (General)

While specific, documented applications of this compound in materials science and catalysis are not extensively reported in the available literature, the structural motifs it possesses are relevant to these fields. Halogenated organic compounds are widely used as monomers or additives in polymer chemistry. For example, chlorine-containing compounds can be incorporated into polymer backbones to enhance flame retardancy or modify the material's physical properties such as thermal stability and chemical resistance. ebsco.com In principle, this compound could be used to synthesize specialty monomers where the cyclopropyl group imparts rigidity and the chlorine atoms provide desired halogen content.

The strained cyclopropane ring is also of interest. The polymerization of monomers containing cyclopropane units can proceed via ring-opening mechanisms, leading to polymers with unique microstructures and properties not accessible through conventional chain-growth polymerization of alkenes. msu.edu

In catalysis, functionalized cyclopropanes can serve as ligands for metal catalysts. The specific steric and electronic properties of the 1,1-dichlorocyclopropylmethyl group could be used to tune the activity and selectivity of a catalytic center. However, the development of ligands from this specific building block for catalytic purposes remains a specialized area of research.

Advanced Spectroscopic Characterization in Research of 2 Bromomethyl 1,1 Dichlorocyclopropane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(bromomethyl)-1,1-dichlorocyclopropane. It provides detailed information about the connectivity of atoms, the electronic environment of individual nuclei, and the stereochemical relationships within the molecule.

¹H NMR for Proton Environment Analysis

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane (B1198618) ring and the bromomethyl group. The chemical shifts and coupling patterns are highly informative. The three protons on the cyclopropane ring are diastereotopic and, along with the two protons of the bromomethyl group, form a complex spin system.

The protons on the carbon bearing the bromomethyl group (CH) and the methylene (B1212753) protons of the cyclopropane ring (CH₂) will resonate at different frequencies due to their distinct chemical environments. The electron-withdrawing effects of the two chlorine atoms and the bromine atom will cause the signals to appear at a lower field (higher ppm) compared to an unsubstituted cyclopropane.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CH-CH₂Br | 1.8 - 2.2 | Multiplet | J(gem), J(cis), J(trans) |

| CH₂ (cyclopropyl) | 1.3 - 1.9 | Multiplets | J(gem), J(cis), J(trans) |

| CH₂Br | 3.5 - 3.9 | Multiplet | J(vic) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

¹³C NMR for Carbon Backbone and Hybridization Information

The carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon framework of this compound. Three distinct signals are expected, corresponding to the three carbon atoms of the cyclopropane ring and the one carbon of the bromomethyl group. The highly shielded nature of cyclopropyl (B3062369) carbons, combined with the deshielding effect of the halogen substituents, results in a characteristic chemical shift range. The carbon atom bearing the two chlorine atoms (CCl₂) is expected to be the most deshielded.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CCl₂ | 60 - 70 |

| CH-CH₂Br | 30 - 40 |

| CH₂ (cyclopropyl) | 20 - 30 |

| CH₂Br | 30 - 35 |

2D NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful for confirming the structure and assigning the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons. Cross-peaks would be observed between the methine proton of the cyclopropane ring and the adjacent methylene protons, as well as between the methine proton and the protons of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This can be used to confirm the connectivity of the bromomethyl group to the cyclopropane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, NOESY can be employed to identify protons that are close in space. This would be particularly useful in determining the relative stereochemistry of the bromomethyl group with respect to the cyclopropane ring.

Mass Spectrometry for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The presence of chlorine and bromine, with their characteristic isotopic patterns, results in a distinctive mass spectrum. The two isotopes of bromine (⁷⁹Br and ⁸¹Br) are in an approximate 1:1 ratio, while the two isotopes of chlorine (³⁵Cl and ³⁷Cl) are in an approximate 3:1 ratio. This leads to a complex but predictable isotopic cluster for the molecular ion peak.

Expected Isotopic Pattern for the Molecular Ion of C₄H₅BrCl₂:

| m/z | Isotope Combination | Relative Abundance |

| M | ⁷⁹Br, ³⁵Cl, ³⁵Cl | Base Peak |

| M+2 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁵Cl, ³⁷Cl | High |

| M+4 | ⁸¹Br, ³⁵Cl, ³⁷Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | High |

| M+6 | ⁸¹Br, ³⁷Cl, ³⁷Cl | Lower |

Common fragmentation pathways in the mass spectrum would likely involve the loss of a bromine radical (•Br), a chlorine radical (•Cl), or hydrogen halides (HBr, HCl). The cleavage of the C-C bonds of the cyclopropane ring could also lead to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Changes and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for monitoring the progress of reactions involving this compound.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 - 3000 | C-H stretch | Cyclopropane ring |

| ~2960 - 2850 | C-H stretch | CH₂ (aliphatic) |

| ~1450 | CH₂ scissoring | CH₂ |

| ~1020 | Ring breathing | Cyclopropane ring |

| ~850 | C-Cl stretch | Dichlorocyclopropane |

| ~650 | C-Br stretch | Bromomethyl group |

The presence of the cyclopropane ring is typically indicated by C-H stretching vibrations at wavenumbers higher than 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

While obtaining a suitable single crystal of the parent compound this compound for X-ray diffraction analysis may be challenging, this technique is invaluable for determining the absolute stereochemistry and solid-state conformation of its crystalline derivatives. Should a reaction involving this compound yield a crystalline product, X-ray crystallography could provide precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the three-dimensional structure of the molecule and can offer insights into its reactivity and interactions with other molecules. For chiral derivatives, anomalous dispersion methods can be used to determine the absolute configuration.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The inherent strain of the cyclopropane (B1198618) ring, combined with the electron-withdrawing nature of the chlorine atoms, makes 2-(bromomethyl)-1,1-dichlorocyclopropane an ideal candidate for innovative catalytic ring-opening reactions. nih.govresearchgate.net While thermal and nucleophilic ring-opening reactions of cyclopropanes are known, catalytic approaches could offer superior control over selectivity and access to reaction pathways that are otherwise unattainable.

Future work could explore transition-metal catalysis for controlled ring expansion or rearrangement cascades. For instance, cobalt-catalyzed bicycloadditions, which have been explored with related unsaturated systems, could lead to the formation of complex bicyclic structures. acs.org Similarly, photoredox and N-heterocyclic carbene (NHC) cooperative catalysis could enable unique 1,3-difunctionalization reactions across the cyclopropane ring, a strategy that has proven successful for aryl cyclopropanes. nih.gov The development of multifunctional catalysts that can coordinate to the halogen atoms while directing a nucleophilic attack or facilitating a rearrangement could provide precise control over the reaction outcome. scispace.com Furthermore, investigating biocatalytic strategies using engineered enzymes could offer highly stereoselective transformations not accessible through traditional chemocatalysis, a frontier that is emerging for other halogenated cyclopropanes. nih.gov

| Catalytic Approach | Potential Transformation | Anticipated Products | Key Research Challenge |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Co, Rh, Pd) | Ring-opening, Cycloaddition, Rearrangement | Bicyclic compounds, functionalized cyclopentenes | Controlling regioselectivity and stereoselectivity |

| Cooperative Photoredox/NHC Catalysis | 1,3-Difunctionalization | γ-functionalized ketones and esters | Managing radical intermediates and competing pathways |

| Lewis Acid Catalysis | Enantioselective ring-opening | Chiral γ-amino acids, functionalized alkanes | Development of effective chiral ligands |

| Biocatalysis (Engineered Enzymes) | Stereoselective C-H functionalization or ring-opening | Enantiopure building blocks | Enzyme discovery and engineering for substrate specificity |

Green Chemistry Approaches in Cyclopropane Synthesis and Reactions

The principles of green chemistry offer a crucial framework for the future synthesis and application of this compound. researchgate.net Research in this area should target the reduction of hazardous waste, improvement of atom economy, and utilization of sustainable resources. mdpi.com

One promising avenue is the adoption of flow chemistry. Continuous-flow reactors can offer better control over reaction parameters, improve safety when handling reactive intermediates like dichlorocarbene (B158193), and facilitate easier scale-up compared to batch processes. This approach could be applied to both the synthesis of the target compound and its subsequent transformations. The use of greener solvents, or even solvent-free conditions, perhaps aided by techniques like mechanochemical grinding, represents another key area for improvement. mdpi.com

Furthermore, enhancing the sustainability of the synthesis process itself is vital. Traditional methods often rely on phase-transfer catalysis for dichlorocyclopropanation. researchgate.net Future research could focus on developing recyclable catalysts or exploring alternative carbene sources that are more environmentally benign. Biocatalytic methods, which operate in aqueous media under mild conditions, present an aspirational goal for the synthesis of functionalized cyclopropanes. nih.govnih.gov

| Strategy | Application Area | Potential Benefit |

|---|---|---|

| Continuous Flow Synthesis | Synthesis and subsequent reactions | Improved safety, scalability, and reaction control |

| Alternative Solvents/Solvent-Free Reactions | Synthesis and purification | Reduced environmental impact and waste generation |

| Recyclable Catalysts | Phase-transfer catalysis for synthesis | Lowered costs and reduced catalyst waste |

| Microwave-Assisted Synthesis | Derivatization reactions | Reduced reaction times and energy consumption nih.gov |

Expansion of Synthetic Scope to Diverse Molecular Targets

The true value of a chemical building block is measured by its ability to provide access to a wide range of complex and valuable molecules. acs.org this compound is a trifunctional synthon whose potential in this regard is significantly underdeveloped. Its known conversion to 1-bromobicyclo[1.1.0]butane, a highly strained and reactive intermediate, is a gateway to a variety of carbocyclic frameworks. acs.org

Future research should systematically explore the selective transformation of each functional handle. The bromomethyl group can be converted into a plethora of other functionalities, while the gem-dichloro group can be reduced or transformed into a carbonyl, providing entry into cyclopropanone (B1606653) chemistry. The cyclopropane ring itself can be strategically cleaved to construct linear chains with defined stereochemistry.

There is substantial opportunity to utilize this compound in the total synthesis of natural products. rsc.org Many natural products contain cyclopropane motifs, and this building block could provide a rapid and efficient entry into these complex structures. rsc.org Beyond natural products, it could be employed to synthesize novel pharmacophores, such as spirocyclic and fused-ring systems, which are of great interest in medicinal chemistry. nih.gov The synthesis of unique heterocyclic compounds through ring-expansion or rearrangement cascades is another fertile area for exploration. nih.gov

| Target Class | Key Transformation | Example of Potential Product |

|---|---|---|

| Bicyclo[1.1.0]butanes | Intramolecular reduction/cyclization | Substituted bicyclobutane derivatives acs.org |

| Cyclopropane-containing Natural Products | Multistep functional group interconversion | Precursors to terpenoids or fatty acid metabolites |

| Spirocyclic Compounds | Ring-opening and intramolecular cyclization | Spiro-fused lactones or carbocycles |

| Functionalized Heterocycles | Ring expansion with heteroatom nucleophiles | Substituted pyridazinones or dihydropyrazoles |

| Novel Carbocycles | Thermocatalytic isomerization | Substituted cyclopentene (B43876) derivatives finechem-mirea.ru |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools to understand and predict the behavior of complex molecules, guiding experimental design and saving significant laboratory resources. mdpi.com For this compound, advanced computational modeling can illuminate its reactivity and pave the way for new discoveries.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as catalytic ring-openings or cycloadditions. abechem.commdpi.com By modeling transition states and reaction energy profiles, researchers can predict the feasibility of a proposed transformation and identify the factors that control its regio- and stereoselectivity. digitellinc.com This predictive power is invaluable for designing novel catalysts and reaction conditions tailored to achieve a specific outcome.

Furthermore, computational methods can be used to explore more exotic reactivity. For example, modeling the effects of mechanical force on the cyclopropane ring could uncover novel mechanochemical transformations. Molecular dynamics simulations can provide insight into how the molecule interacts with solvents, catalysts, or the active sites of enzymes, aiding in the development of green chemistry protocols and biocatalytic systems. escholarship.org

| Modeling Technique | Area of Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies, reaction pathways abechem.com |

| Molecular Dynamics (MD) | Solvent and Catalyst Interactions | Solvation effects, binding affinities, conformational analysis |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Substrate binding in active sites, enzyme-catalyzed reaction mechanisms escholarship.org |

| Monte Carlo Simulations | Conformational Analysis | Prediction of stable conformers and intermolecular interactions abechem.com |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(Bromomethyl)-1,1-dichlorocyclopropane, and how is selectivity achieved?

- Methodological Answer : The compound can be synthesized via radical bromination of 1,1-dichlorocyclopropane derivatives. Optimized conditions include using bromine (Br₂) in inert solvents (e.g., CCl₄) under controlled temperature to minimize over-bromination. Continuous flow reactors improve yield and purity in scaled-up syntheses by enhancing heat transfer and mixing . Selectivity is achieved by regulating reaction time and stoichiometry, as the bromomethyl group preferentially substitutes at the cyclopropane's methyl position due to steric and electronic effects.

Q. Which analytical techniques are critical for characterizing the structure of this compound?

- Methodological Answer : X-ray crystallography (e.g., monoclinic C2/c space group parameters from single-crystal studies) resolves bond lengths and angles, while NMR (¹H/¹³C) identifies substituent positions and coupling patterns . Electron diffraction provides complementary geometric data, though discrepancies in bond lengths (e.g., C2–C3 vs. C1–C2) may arise due to substituent electronic effects, requiring cross-validation with computational models .

Q. How does the cyclopropane ring's strain influence the compound's stability under standard laboratory conditions?

- Methodological Answer : The ring strain (~27 kcal/mol in cyclopropane) is mitigated by electron-withdrawing dichloro and bromomethyl groups, which stabilize the ring through conjugation and inductive effects. Stability assays (e.g., thermal gravimetric analysis or accelerated degradation studies) quantify decomposition thresholds, with degradation products (e.g., ring-opened alkenes) identified via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound?

- Methodological Answer : The C2–C3 bond is preferentially cleaved due to increased bond length (theoretical and experimental data show ~1.54 Å vs. ~1.50 Å for adjacent bonds), lowering activation energy for ring-opening. Nucleophilic attack (e.g., by hydroxide) follows a concerted pathway, with substituent electronic effects directing regioselectivity. Kinetic studies (e.g., Hammett plots) and DFT calculations (e.g., HOMO-LUMO analysis) validate these trends .

Q. How can computational models predict the compound's reactivity in catalytic systems?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311++G** basis sets) simulate transition states and electron density maps to predict reaction pathways. QSPR models correlate substituent electronegativity with reaction rates, while molecular dynamics simulations assess solvent effects on reactivity .

Q. What strategies resolve contradictions in reported bond parameters for gem-dihalocyclopropanes?

- Methodological Answer : Discrepancies in bond lengths (e.g., from X-ray vs. electron diffraction) arise from experimental resolution limits and dynamic effects. Hybrid approaches combining high-resolution crystallography, gas-phase electron diffraction, and NMR relaxation studies reconcile data. For example, averaging dynamic ring puckering in computational models aligns theoretical and experimental bond distances .

Q. How does the bromomethyl group modulate pharmacological activity in derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies use the bromomethyl group as a leaving group in prodrug designs. In vitro assays (e.g., enzyme inhibition) paired with docking simulations (e.g., AutoDock Vina) identify binding interactions. Metabolite profiling (LC-MS) tracks bromine displacement in biological systems, informing toxicity and efficacy profiles .

Notes

- Advanced questions emphasize mechanistic, computational, and interdisciplinary approaches.

- Methodological answers integrate experimental and theoretical frameworks to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.